Cellular Selectivity: R8-T198wt vs. Small-Molecule Pim-1 Inhibitors
R8-T198wt exhibits marked differential effects between DU145 prostate cancer cells and normal prostate epithelial RPWE-1 cells, showing no growth inhibition or apoptosis in normal cells at concentrations up to 20 μM, whereas small-molecule ATP-competitive Pim-1 inhibitors typically lack this degree of cellular selectivity [1]. This cellular selectivity profile represents a key differentiation from pan-Pim inhibitors such as CX-6258, which inhibits proliferation in both cancer and normal cell lines with reported IC50 values in the nanomolar range across multiple cancer types .
| Evidence Dimension | Cellular selectivity (cancer vs. normal cells) |
|---|---|
| Target Compound Data | 0% growth inhibition; 0% apoptosis in RPWE-1 normal prostate epithelial cells at 10-20 μM |
| Comparator Or Baseline | CX-6258 (pan-Pim inhibitor): IC50 = 20 nM in MV-4-11 leukemia cells, 452 nM in PC3 prostate cancer cells; no reported selectivity data for normal cells |
| Quantified Difference | R8-T198wt shows complete sparing of normal RPWE-1 cells at concentrations up to 20 μM; ATP-competitive inhibitors show potent activity against both cancerous and normal cells |
| Conditions | In vitro cell culture; DU145 prostate cancer cells vs. RPWE-1 normal prostate epithelial cells; treatment for 48-72 hours |
Why This Matters
Researchers investigating Pim-1 inhibition in normal prostate biology or seeking compounds with cancer-selective cytotoxicity will find R8-T198wt uniquely suitable due to its differential cellular activity profile.
- [1] Morishita, D., Takami, M., Yoshikawa, S., Katayama, R., Sato, S., Kukimoto-Niino, M., Umehara, T., Shirouzu, M., Sekimizu, K., Yokoyama, S., & Fujita, N. (2011). Cell-permeable carboxyl-terminal p27ᴷⁱᵖ¹ peptide exhibits anti-tumor activity by inhibiting Pim-1 kinase. Journal of Biological Chemistry, 286(4), 2681-2688. View Source
